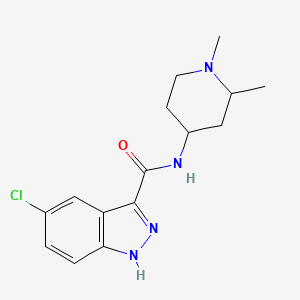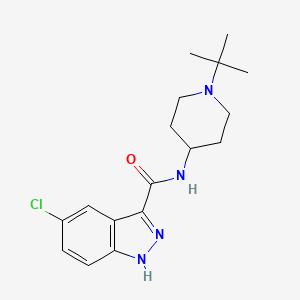![molecular formula C17H24N4O B7359460 N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359460.png)
N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as AKB-48, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2012 by a team of researchers led by Adam Winstock at the Global Drug Survey in London. Since then, AKB-48 has been the subject of numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide is not fully understood, but it is believed to act on the endocannabinoid system in the brain. Specifically, N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide is thought to bind to the CB1 receptor, which is involved in the regulation of pain, mood, and appetite. By binding to this receptor, N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide may modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide has a number of biochemical and physiological effects, including analgesia, anxiolysis, and sedation. In animal models, N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and induce sleep. These effects are thought to be mediated through its action on the CB1 receptor in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide in lab experiments is its potent analgesic effect. This makes it a useful tool for studying pain pathways and developing new pain medications. Additionally, its anxiolytic and sedative effects may be useful in studying anxiety and sleep disorders.
However, there are also limitations to using N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide in lab experiments. One of the primary concerns is its potential for abuse and addiction. As a synthetic cannabinoid, N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide may have similar addictive properties to other cannabinoids, such as THC. Additionally, its effects on the endocannabinoid system may have unintended consequences on other physiological processes, making it important to use caution when studying this compound.
Orientations Futures
There are a number of future directions for research on N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide. One area of interest is in the development of new pain medications. N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide has shown promise as a potent analgesic, and further research may lead to the development of new drugs that are more effective and have fewer side effects than current pain medications.
Another area of interest is in the treatment of anxiety and depression. N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide has shown anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful treatment for these conditions in humans. Further research is needed to determine its safety and efficacy in human clinical trials.
Finally, there is also interest in the potential use of N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide in the treatment of addiction. As a synthetic cannabinoid, N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide may have potential as a treatment for addiction to other substances, such as opioids or alcohol. However, further research is needed to determine its safety and efficacy in this context.
In conclusion, N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. While its mechanism of action is not fully understood, it has been shown to have potent analgesic, anxiolytic, and sedative effects in animal models. Further research is needed to determine its safety and efficacy in human clinical trials, but it may hold promise as a treatment for chronic pain, anxiety, depression, and addiction.
Méthodes De Synthèse
The synthesis of N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide involves the reaction of 1-(2-methylpropyl)piperidin-4-amine with 1H-indazole-3-carboxylic acid chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain the final compound. The synthesis of N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research has been in the treatment of chronic pain. Studies have shown that N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide has a potent analgesic effect, making it a promising candidate for the development of new pain medications.
Another area of research has been in the treatment of anxiety and depression. N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful treatment for these conditions in humans.
Propriétés
IUPAC Name |
N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-12(2)11-21-9-7-13(8-10-21)18-17(22)16-14-5-3-4-6-15(14)19-20-16/h3-6,12-13H,7-11H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYZROCWDLYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![2-methyl-N-[[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]methyl]propanamide](/img/structure/B7359391.png)

![N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide](/img/structure/B7359404.png)

![N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359421.png)



![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)

![methyl (2S)-2-[[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7359463.png)
![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)